molecular formula C11H9FN2O3 B8294827 (1-Carbamoyl-5-fluoro-1H-indol-3-yl)-acetic acid

(1-Carbamoyl-5-fluoro-1H-indol-3-yl)-acetic acid

Cat. No. B8294827
M. Wt: 236.20 g/mol
InChI Key: HKTVUPKJBGGTTH-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared in a similar manner as described in Scheme A8 Step B for (1-carbamoyl-1H-indol-3-yl)-acetic acid starting from (1-carbamoyl-5-fluoro-1H-indol-3-yl)-acetic acid ethyl ester. The crude product (yellowish solid) obtained after extractive work-up was used directly in the next step without purification. MS: 236.9 [M+H]+; tR (HPLC conditions b) 2.4 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1-carbamoyl-5-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C2C(=CC=CC=2)C(CC(O)=O)=C1)(=O)N.C([O:19][C:20](=[O:35])[CH2:21][C:22]1[C:30]2[C:25](=[CH:26][CH:27]=[C:28]([F:31])[CH:29]=2)[N:24]([C:32](=[O:34])[NH2:33])[CH:23]=1)C>>[C:32]([N:24]1[C:25]2[C:30](=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)[C:22]([CH2:21][C:20]([OH:35])=[O:19])=[CH:23]1)(=[O:34])[NH2:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)N1C=C(C2=CC=CC=C12)CC(=O)O
Step Two
Name
(1-carbamoyl-5-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=CN(C2=CC=C(C=C12)F)C(N)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a similar manner

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)N1C=C(C2=CC(=CC=C12)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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